3-Methylisothiazole-4-carboxylic acid
Overview
Description
3-Methylisothiazole-4-carboxylic acid is a chemical compound that belongs to the class of isothiazoles, which are sulfur and nitrogen-containing heterocycles. The isothiazole ring is a versatile scaffold in medicinal chemistry, often used for the synthesis of biologically active compounds due to its similarity to thiazole and pyridine rings found in many natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of derivatives of 3-methylisothiazole-4-carboxylic acid can be achieved through various chemical reactions. For instance, the reaction of 3-methyl-5-aminoisothiazolo-4-carboxylic acid with chlorides of chloroacetic acid and chloropropionic acid yields chloroacetyl and chloropropionyl derivatives, which can be further reacted with amines to produce aminoacetyl and aminopropionyl derivatives . Additionally, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are structurally related to isothiazole carboxylic acids, has been achieved using ruthenium-catalyzed cycloaddition, demonstrating the potential for metal-catalyzed synthesis methods in this chemical space .
Molecular Structure Analysis
The molecular structure of isothiazole derivatives can be complex, with various substituents affecting the overall geometry and electronic properties of the molecule. For example, the X-ray structure analysis of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, a related heterocyclic carboxylate, reveals a slightly warped ring system with an exocyclic carbonyl group, highlighting the diverse conformations possible within this class of compounds .
Chemical Reactions Analysis
Isothiazole derivatives can undergo a range of chemical reactions. The nitration of 3-methyl-5-nitroisothiazole leads to the formation of the corresponding carboxylic acid, amide, nitrile, and aldehyde derivatives . Moreover, the reactivity of isothiazole carboxylic acids can be exploited to create a variety of functionalized molecules, as seen in the synthesis of immunologically active derivatives of 3-methyl-4-isothiazolecarboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methylisothiazole-4-carboxylic acid derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the acidity of the carboxylic acid group, the stability of the molecule, and its reactivity in further chemical transformations. The biological activities of these compounds, such as fungicidal and insecticidal properties, are also noteworthy and can be evaluated in various assays . The solid-phase synthesis approach for related triazoles suggests that the physical form of the compound, such as being resin-bound, can facilitate purification and manipulation in synthetic processes .
Scientific Research Applications
Synthesis of Derivatives : The synthesis of various derivatives of "3-Methylisothiazole-4-carboxylic acid" has been a subject of study. For example, 3-Methyl-5-nitroisothiazole, a derivative, was prepared and further oxidized to the carboxylic acid form, leading to various other derivatives (Walsh & Wooldridge, 1972).
Preparation of Compounds : The preparation of 3-Arylisothiazole-4-carboxylic acids and their derivatives has been studied, leading to compounds like 5-methyl-3-phenylisothiazole-4-carboxylic acid and halogen-substituted derivatives (Naito, Nakagawa, & Takahashi, 1968).
Mass Spectra Analysis : The mass spectra of various isothiazole derivatives, including those with substituents at the 4-position, have been reported, providing insights into their molecular and fragment ions (Naito, 1968).
Solid-phase Synthesis : Studies have described the solid-phase synthesis of related compounds, such as 3-amino-1,2,4-triazoles, from resin-bound S-methylisothiourea reacting with carboxylic acids (Yu, Ostresh, & Houghten, 2003).
Lithiation Studies : Research on the lithiation of heteroaromatic compounds, including 3-Methylisothiazole-4-carboxylic acid derivatives, has provided insights into types of reactions such as lateral lithiation, ring cleavage, and addition reactions (Micetich, 1970).
New Synthetic Approaches : Novel synthetic approaches for isothiazoles, including reactions involving primary enamines, have been explored. These studies contribute to the understanding of reaction mechanisms and potential applications (Clarke, Emayan, & Rees, 1998).
Preparation of Thienoisothiazole Derivatives : The synthesis of 5-alkylthioisothiazoles and Thieno[3,2-d]isothiazole derivatives from alkyl 2-cyano-3-iminodithiobutyrates highlights the diversity in chemical modifications and potential applications (James & Krebs, 1982).
Investigation of Isoxazoles : Similar studies on isoxazoles, including the preparation and lithiation of 3,5-disubstituted isoxazoles, contribute to the broader understanding of this chemical class (Micetich & Chin, 1970).
Synthesis of Triazole-based Scaffolds : Research on the synthesis of 5-amino-1,2,3-triazole-4-carboxylates for developing triazole-based scaffolds, including studies on overcoming the Dimroth rearrangement, are relevant to drug design and peptidomimetics (Ferrini et al., 2015).
Safety And Hazards
3-Methylisothiazole-4-carboxylic acid is classified as Acute Toxicity (Dermal) Category 4, Acute Toxicity (Inhalation) Category 4, Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, Acute Toxicity (Oral) Category 4, Skin Corrosion/Irritation Category 2, and Serious Eye Damage/Eye Irritation Category 2 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Future Directions
The search for new anti-cancer compounds with desired application properties is constantly underway. As a result of designed syntheses, some new N’-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives with anticancer activity have been obtained . This suggests potential future directions for the study and application of 3-Methylisothiazole-4-carboxylic acid and its derivatives.
properties
IUPAC Name |
3-methyl-1,2-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTUFHIAKJCIPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343281 | |
Record name | 3-METHYLISOTHIAZOLE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylisothiazole-4-carboxylic acid | |
CAS RN |
15903-66-9 | |
Record name | 3-METHYLISOTHIAZOLE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1,2-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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